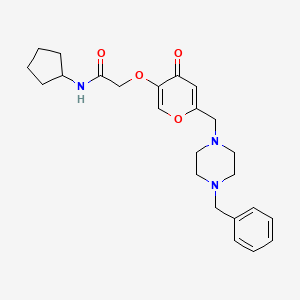
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other synthetic compounds . It also contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzylpiperazine moiety could potentially form intramolecular hydrogen bonds, which could have a significant effect on the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine . The benzylpiperazine moiety could potentially undergo reactions like N-alkylation .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
- Anticonvulsant Activity : A study by Aytemir and Çalış (2010) investigated a series of compounds, including derivatives of 4H-pyran, for their anticonvulsant properties. These compounds were tested using maximal electroshock and subcutaneous Metrazol-induced seizure tests, revealing significant anticonvulsant activity in certain derivatives (Aytemir & Çalış, 2010).
Pharmacological Research
- Neurotropic Activity : Research by Ermili, Balbi, and Roma (1976) on pyran derivatives, including compounds structurally related to the target molecule, demonstrated neurotropic activity, especially of neuroleptic type (Ermili, Balbi, & Roma, 1976).
Synthesis and Characterization
- Novel Compound Synthesis : Sebhaoui et al. (2020) reported the synthesis of new compounds, including pyran derivatives, characterized by single crystal X-ray diffraction and compared with theoretical parameters calculated through density functional theory (Sebhaoui et al., 2020).
- Antimicrobial Activity : Saraei et al. (2016) synthesized novel acrylate monomers based on kojic acid derivatives and evaluated their antibacterial and antifungal activities, demonstrating moderate to good effectiveness against certain pathogens (Saraei et al., 2016).
Miscellaneous Applications
- Anti-Inflammatory Activity : Kang et al. (2019) isolated new compounds from Cuminum cyminum L. seeds, including a nitrogen-containing flavonoid with potent anti-inflammatory effects in cell assays (Kang et al., 2019).
- Synthesis of Pyrazole Derivatives : Kesarkar, Kashid, and Sukthankar (2021) discussed the synthesis of pyrazole derivatives, highlighting their biological applications, including in Type 2 Diabetes drugs (Kesarkar, Kashid, & Sukthankar, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22-14-21(30-17-23(22)31-18-24(29)25-20-8-4-5-9-20)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-3,6-7,14,17,20H,4-5,8-13,15-16,18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFMKQVPQIYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)
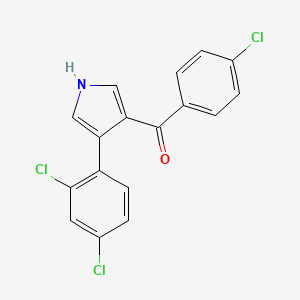

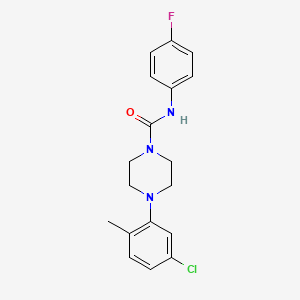
![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)
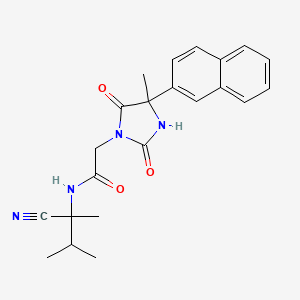

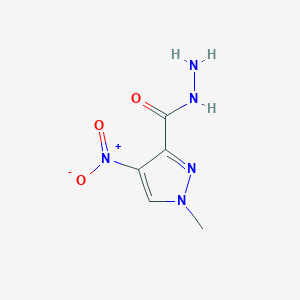
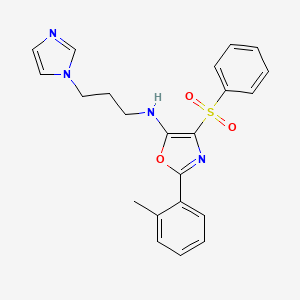
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)

